molecular formula C16H13NO4 B1206688 3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate CAS No. 90158-59-1

3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate

Cat. No.: B1206688
CAS No.: 90158-59-1
M. Wt: 283.28 g/mol
InChI Key: JTZGDJSJVQONAV-UHFFFAOYSA-N
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Description

BY-1949 is a novel dibenzoxazepine derivative with the molecular formula C16H13NO4. It has been studied for its potential pharmacological effects, particularly in the modulation of cerebral blood flow and neuronal activity. This compound has shown promise in enhancing the relaxant responses to adenosine and modulating responses to noxious stimuli in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BY-1949 involves the formation of the dibenzoxazepine core structure This can be achieved through a series of substitution reactions on aromatic compoundsTypical reagents used in these reactions include aryl halides, diazonium salts, and arylboronic acids .

Industrial Production Methods: Industrial production of BY-1949 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: BY-1949 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

BY-1949 exerts its effects by modulating the response to adenosine in the central nervous system. It enhances the relaxant responses to adenosine by increasing the levels of cyclic guanosine monophosphate within the cerebral artery. This action is likely mediated through endothelium-dependent mechanisms, involving the activation of specific receptors and signaling pathways .

Comparison with Similar Compounds

Uniqueness: BY-1949 is unique in its specific modulation of cerebral blood flow and neuronal activity, which distinguishes it from other similar compounds. Its selective potentiation of adenosine responses and the involvement of cyclic guanosine monophosphate elevation make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

90158-59-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

9-methoxy-6-methylbenzo[b][1,4]benzoxazepine-3-carboxylic acid

InChI

InChI=1S/C16H13NO4/c1-9-12-5-4-11(20-2)8-15(12)21-14-6-3-10(16(18)19)7-13(14)17-9/h3-8H,1-2H3,(H,18,19)

InChI Key

JTZGDJSJVQONAV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC

Key on ui other cas no.

90158-59-1

Synonyms

3-methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate
BY 1949
BY-1949

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1 g of ethyl 11-methyl-3-methoxydibenz-[b,f][1,4]oxazepine-8-carboxylate, 10 ml of methanol and 10 ml of 1 N aqueous sodium hydroxide was refluxed for 1 hour. After cooling, the mixture was neutralized with diluted hydrochloric acid, and the precipitating crystal was filtered off and recrystallized from methanol to give 0.84 g of 11-methyl-3-methoxydibenz[b,f][1,4]oxazepine-8-carboxylic acid. Yield 92%, m.p. 247° C. (with decomposition).
Name
ethyl 11-methyl-3-methoxydibenz-[b,f][1,4]oxazepine-8-carboxylate
Quantity
1 g
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

One gram of ethyl 3-methoxy-11-methyldibenzo[b,f][1,4]oxazepin-8-carboxylate was dissolved in 10 ml of methanol. To the solution, 10 ml of 1N sodium hydroxide was added and the mixture was refluxed for 1 hour. After cooling, the mixture was neutralized with dilute hydrochloric acid and the precipitating crystal was recovered by filtration. Recrystallization from methanol produced 0.84 g of 3-methoxy-11-methyldibenzo[b,f][1,4]oxazepin-8-carboxylic acid (Compound No. 1). Yield, 92%; melting point, 247° C. (with decomposition).
Name
ethyl 3-methoxy-11-methyldibenzo[b,f][1,4]oxazepin-8-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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10 mL
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0 (± 1) mol
Type
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